Bis(acetonitrile)dichloropalladium(II)
Overview
Description
Bis(acetonitrile)dichloropalladium(II) is a coordination complex with the formula PdCl2(NCCH3)2 . It is the adduct of two acetonitrile ligands with palladium(II) chloride . It is a yellow-brown solid that is soluble in organic solvents .
Synthesis Analysis
Bis(acetonitrile)dichloropalladium(II) is used as a catalyst for various reactions . For instance, it is used for the cyclization of δ-acetylenic carboxylic acids to butenolides, aza-Michael reaction, rearrangement of allylic imidates to allylic amides .Molecular Structure Analysis
The molecular formula of Bis(acetonitrile)dichloropalladium(II) is PdCl2 · (CH3CN)2 . It has a molecular weight of 259.43 .Chemical Reactions Analysis
Bis(acetonitrile)dichloropalladium(II) is used as a catalyst for various reactions . These include the cyclization of δ-acetylenic carboxylic acids to butenolides, aza-Michael reaction, rearrangement of allylic imidates to allylic amides, Nazarov cyclization, diamination of conjugated dienes, C-H activation of indoles, direct C-H arylation of isoxazoles at the 5 position, and three-component Michael addition, cyclization, cross-coupling reaction .Physical And Chemical Properties Analysis
Bis(acetonitrile)dichloropalladium(II) is a yellow-brown solid that is soluble in organic solvents .Scientific Research Applications
Catalysis in Metal-Carbon Coupling : Viola et al. (1995) demonstrated that bis(acetonitrile)dichloropalladium(II) serves as a catalyst in the coupling of iodocyclopentadienylmetal complexes with 2,5-bis[(tributyltin)ethynyl]thiophene, forming dimetal derivatives [(μ-C4H2SCC-2,5){(C5H5)M(CO)n}2] (Viola, E., Sterzo, C. L., Crescenzi, R., & Frachey, G. (1995)).
Intramolecular Pyridine-Allyl Coupling Reactions : Chengebroyen, Grellier, and Pfeffer (1998) used bis(acetonitrile)dichloropalladium(II) in the intramolecular coupling of ortho-alkenylpyridines, leading to a variety of coordination compounds and demonstrating its role in forming N-bridgehead heterocycles (Chengebroyen, J., Grellier, M., & Pfeffer, M. (1998)).
Isomerization Studies : Fanizzi et al. (1990) investigated the isomerization of bis(acetonitrile)dichloroplatinum(II), examining the formation of cis and trans isomers, indicating its potential in isomer-specific reactions (Fanizzi, F., Intini, F., Maresca, L., & Natile, G. (1990)).
Acetalization of Allylic Acetates : Hosokawa, Aoki, and Murahashi (1992) utilized bis(acetonitrile)dichloropalladium(II) in the acetalization of α-cyanoallyl acetate, leading to the formation of 1-cyano-3,3-dimethoxypropyl acetate and illustrating its catalytic utility in organic synthesis (Hosokawa, T., Aoki, S., & Murahashi, S. (1992)).
Transformation of β-Amino Ketones to Enaminones : Murahashi, Mitsue, and Tsumiyama (1987) reported that the reaction of β-amino ketones with bis(acetonitrile)dichloropalladium(II) in the presence of triethylamine produces enaminones regioselectively, highlighting its role in organic transformations (Murahashi, S., Mitsue, Y., & Tsumiyama, T. (1987)).
Formation of Ruthenium(III) Complexes : Kasahara et al. (1990) described the formation of bis(acetonitrile)bis(β-diketonato)ruthenium(III) complexes, used as intermediates for synthesizing mixed-ligand β-diketonato ruthenium(III) complexes, indicating its applicability in complex formation (Kasahara, Y., Hoshino, Y., Shimizu, K., & Satô, G. P. (1990)).
Safety And Hazards
Bis(acetonitrile)dichloropalladium(II) is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .
Future Directions
properties
IUPAC Name |
acetonitrile;dichloropalladium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGDVHOECIAFC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetonitrile)palladium(II) Dichloride | |
CAS RN |
14592-56-4 | |
Record name | Palladium, bis(acetonitrile)dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14592-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(acetonitrile)dichloropalladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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